5-bromo-N-[3-(4-phenylpiperazin-1-yl)propyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[3-(4-phenylpiperazin-1-yl)propyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN3O2/c19-17-8-7-16(24-17)18(23)20-9-4-10-21-11-13-22(14-12-21)15-5-2-1-3-6-15/h1-3,5-8H,4,9-14H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSNXHSYQPRBSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C2=CC=C(O2)Br)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-bromo-N-[3-(4-phenylpiperazin-1-yl)propyl]furan-2-carboxamide typically involves multiple steps:
Friedel-Crafts Acylation: This step introduces the acyl group to the aromatic ring.
Reduction: The acyl group is then reduced to an alkane.
Nitration: The propyl group is added in two steps, starting with nitration followed by reduction.
Industrial production methods may involve optimizing these steps for scale, ensuring high yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
5-bromo-N-[3-(4-phenylpiperazin-1-yl)propyl]furan-2-carboxamide can undergo various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the functional groups, such as converting nitro groups to amines.
Substitution: Halogen atoms like bromine can be substituted with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-bromo-N-[3-(4-phenylpiperazin-1-yl)propyl]furan-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-bromo-N-[3-(4-phenylpiperazin-1-yl)propyl]furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor for certain enzymes or receptors, modulating their activity. The pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (Br, NO₂) on the furan ring enhance stability and influence electronic interactions with biological targets .
- The phenylpiperazine moiety in the target compound likely improves CNS permeability compared to imidazole or isopropylphenyl analogs .
Analogues with Varied Carboxamide Side Chains
Key Observations :
- The quinazolinyl side chain in Alfuzosin impurities demonstrates how carboxamide derivatives are utilized in cardiovascular therapeutics .
- The benzo[b]thiophen hybrid in highlights the adaptability of furan carboxamides in targeting nucleic acid structures .
Analogues with Modified Arylpiperazine Groups
Key Observations :
- Triazolo-pyridinone analogs exhibit improved pharmacokinetic profiles compared to furan carboxamides due to reduced oxidative metabolism .
Biological Activity
5-bromo-N-[3-(4-phenylpiperazin-1-yl)propyl]furan-2-carboxamide, a compound with the CAS number 1049474-37-4, has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 392.3 g/mol |
| Structure | Chemical Structure |
Research indicates that this compound exhibits a range of biological activities primarily linked to its interaction with various receptors and enzymes. The compound is believed to act as a modulator of neurotransmitter systems, particularly through its effects on serotonin and dopamine receptors.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and SF-268 (brain cancer).
- IC Values :
- MCF7: 12.50 µM
- A549: 42.30 µM
- SF-268: 3.79 µM
These results suggest that the compound may induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy.
Neuropharmacological Effects
The compound's structure suggests potential activity in modulating central nervous system functions. Preliminary studies indicate it may exhibit anxiolytic and antidepressant-like effects, likely through serotonin receptor modulation.
Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of various derivatives of furan carboxamides, including this compound. The study reported:
- Methodology : Cell viability assays using MTT and flow cytometry.
- Findings : The compound showed significant inhibition of cell proliferation and induced apoptosis through caspase activation pathways.
Study 2: Neuropharmacological Assessment
A separate investigation focused on the neuropharmacological profile of the compound, assessing its effects on anxiety-related behaviors in animal models:
- Methodology : Elevated plus maze and forced swim tests.
- Results : The compound demonstrated a significant reduction in anxiety-like behaviors, indicating potential as an anxiolytic agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-bromo-N-[3-(4-phenylpiperazin-1-yl)propyl]furan-2-carboxamide?
- Methodological Answer : The compound is typically synthesized via coupling of 5-bromofuran-2-carboxylic acid with 3-(4-phenylpiperazin-1-yl)propan-1-amine using carbodiimide-based coupling agents (e.g., EDCI or DCC) in anhydrous dichloromethane or DMF under nitrogen. Reaction conditions (e.g., 0°C to room temperature, 12–24 hours) and purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) yield the product with >70% efficiency. Confirm purity using HPLC (>95%) .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm structural integrity. Key peaks include δ ~7.3 ppm (phenylpiperazine aromatic protons) and δ ~6.5 ppm (furan protons) .
- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., [M+H]+ calculated for C₁₈H₂₁BrN₃O₂: 406.07) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize receptor affinity?
- Methodological Answer :
- Substituent Variation : Modify the phenylpiperazine group (e.g., 2,3-dichloro or 2-methoxy substituents) to assess D3 receptor binding via radioligand displacement assays (³H-spiperone) .
- Chain Length Adjustment : Compare propyl vs. butyl linkers to evaluate impact on dopamine receptor selectivity (e.g., Ki values for D2 vs. D3 receptors) .
- Data Analysis : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ and Ki values. Cross-validate with computational docking (AutoDock Vina) .
Q. What computational strategies predict binding modes with dopamine receptors?
- Methodological Answer :
- Molecular Docking : Use the D3 receptor crystal structure (PDB: 3PBL) to model ligand interactions. Focus on hydrogen bonding with Ser192/196 and hydrophobic contacts with Phe346 .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER force field) to assess stability of the ligand-receptor complex in a lipid bilayer .
- Free Energy Calculations : Apply MM-GBSA to estimate binding free energies and rank derivatives .
Q. How can contradictory pharmacological data (e.g., varying IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., HEK293 expressing human D3 receptors) and buffer conditions (e.g., Tris-HCl, pH 7.4) .
- Impurity Analysis : Quantify byproducts via LC-MS and repurify if necessary .
- Meta-Analysis : Compare data across ≥3 independent studies using ANOVA to identify outliers .
Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?
- Methodological Answer :
- Pharmacokinetics : Administer 10 mg/kg (IV or PO) to Sprague-Dawley rats. Collect plasma samples at 0, 1, 3, 6, 12, 24 hours. Quantify via LC-MS/MS (LLOQ: 1 ng/mL). Calculate t₁/₂, Cmax, and AUC .
- Behavioral Efficacy : Test in a conditioned place preference (CPP) model for addiction or a rotarod test for motor side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
